Ethyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-oxo-1,3-dihydrobenzimidazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-2-15-9(13)6-4-3-5-7-8(6)12-10(14)11-7/h3-5H,2H2,1H3,(H2,11,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSZRJMXXQTIMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC=C1)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Dehydration and Cyclization Reaction
- Starting from 1,3-dihydro-1-(1-methyl ethylene)-2H-benzimidazolyl-2 radicals-ketone, the compound undergoes a dehydration reaction catalyzed by an acid-binding agent in an organic solvent such as methyl isobutyl ketone (MIBK), acetone, or methyl ethyl ketone (MEK).
- The reaction temperature is maintained around reflux conditions (approximately 70–90 °C) to facilitate dehydration and cyclization, forming the benzimidazole ring system.
- The choice of solvent is critical; MIBK is preferred due to its higher boiling point and water immiscibility, which enhances reaction selectivity and yield.
Alkylation with 4-Bromo-Butyric Acid Ethyl Ester
- After dehydration, 4-bromo-butyric acid ethyl ester is added slowly to the reaction mixture.
- The mixture is stirred for 1–2 hours at 70–90 °C to allow alkylation at the benzimidazole nitrogen.
- Following this, water preheated to 40–60 °C is added to induce phase separation, and the organic phase containing the alkylated intermediate is retained.
Saponification Reaction
- The organic phase is treated with an alkali, typically sodium hydroxide or sodium hydride, at 45–80 °C under reduced pressure (150–200 mbar).
- This step hydrolyzes the ester group to the corresponding carboxylate intermediate.
- The reaction is carefully controlled to avoid over-hydrolysis or decomposition.
Acidification and Final Product Isolation
- After saponification, the reaction mixture is acidified slowly with hydrochloric acid to pH 1–2.
- The mixture is refluxed at 90–110 °C for 2–4 hours to complete the formation of the target compound.
- The product is then cooled, filtered, washed at 50–70 °C, and dried under vacuum (100–180 mbar) to constant weight.
- The final product is a white solid with a melting point typically around 172–176 °C and purity of 98–99% by HPLC.
Representative Experimental Data from Patented Procedures
| Step | Conditions | Reagents/Amounts | Yield (%) | Melting Point (°C) | Purity (HPLC %) | Elemental Analysis (%C, %H, %N) |
|---|---|---|---|---|---|---|
| Dehydration | 70–90 °C, MIBK solvent | 1,3-dihydro-1-(1-methyl ethylene)-2H-benzimidazolyl-2 radicals-ketone (130–140 g), acid binding agent (e.g., sodium hydride, sodium hydroxide) | — | — | — | — |
| Alkylation | 70–90 °C, 1–2 h | 4-bromo-butyric acid ethyl ester (200–220 g) | — | — | — | — |
| Saponification | 45–80 °C, 150–200 mbar | 25% NaOH solution (150–180 g) | — | — | — | — |
| Acidification & Reflux | 90–110 °C, 2–4 h | Concentrated HCl to pH 1–2 | — | — | — | — |
| Final Product Isolation | Filtration, washing at 50–70 °C, drying | — | 74.9–86.4 | 172–176 | 98–99 | C ~59.9, H ~5.5, N ~12.7 |
Note: Yields and melting points vary slightly depending on the base used (sodium hydride, sodium hydroxide, sodium bicarbonate) and solvent choice (MIBK, MEK).
Variations and Optimization
- Base Selection: Sodium hydride, sodium hydroxide, sodium bicarbonate, and soda ash have been tested. Sodium hydride and sodium hydroxide provide higher yields (~78–86%), while sodium bicarbonate yields are slightly lower (~75%).
- Solvent Effects: MIBK is preferred for its high boiling point and water immiscibility, which improves phase separation and reaction selectivity. MEK and acetone are alternatives but may result in lower yields.
- One-Pot Process: The entire sequence from dehydration to acidification can be performed in a single reactor without intermediate isolation, enhancing process efficiency and safety.
- Temperature Control: Maintaining precise temperature ranges during each step is critical to maximize yield and purity while minimizing by-products.
Summary Table of Preparation Parameters
| Parameter | Range/Options | Effect on Outcome |
|---|---|---|
| Solvent | MIBK (preferred), MEK, Acetone | MIBK offers higher yield and selectivity |
| Base | Sodium hydride, Sodium hydroxide, Sodium bicarbonate, Soda ash | Sodium hydride and hydroxide yield higher purity and yield |
| Dehydration Temp | 70–90 °C | Ensures efficient cyclization |
| Alkylation Temp | 70–90 °C | Promotes complete alkylation |
| Saponification Temp | 45–80 °C | Controls hydrolysis rate |
| Acidification pH | 1–2 | Ensures product precipitation |
| Reflux Time | 2–4 hours | Completes product formation |
| Drying Pressure | 100–180 mbar | Removes residual solvents |
Research Findings and Practical Considerations
- The described method achieves high purity (98–99% by HPLC) and good yields (75–86%) suitable for industrial scale.
- The one-pot approach reduces handling and exposure to hazardous intermediates.
- Elemental analysis confirms the expected composition, supporting the structural integrity of the product.
- The process is adaptable to different scales and can be optimized further by adjusting solvent volumes and reagent stoichiometry.
- The product’s melting point range (172–176 °C) is consistent with literature values, indicating reproducibility.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ethyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
Ethyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of infections and cancer.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of Ethyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Data Tables
Table 1: Structural Comparison of Key Analogues
Biological Activity
Ethyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article provides an overview of its pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities, supported by research findings and case studies.
Chemical Structure and Properties
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₉N₂O₃ |
| Molecular Weight | 206.198 g/mol |
| CAS Number | 634602-84-9 |
| LogP | 1.445 |
| Polar Surface Area | 75.21 Ų |
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of benzimidazole derivatives, including this compound. For instance, a study demonstrated that derivatives of benzimidazole exhibited significant cytotoxicity against various cancer cell lines. The compound showed an IC₅₀ value in the micromolar range, indicating its effectiveness in inhibiting cancer cell proliferation.
Case Study: In Vitro Analysis
In vitro studies involving MCF7 breast cancer cells revealed that this compound induced apoptosis in a dose-dependent manner. Flow cytometry results indicated increased early and late apoptotic cells upon treatment with this compound, suggesting its potential as a therapeutic agent for breast cancer treatment .
Anti-Inflammatory Activity
This compound has also been investigated for its anti-inflammatory properties. Studies have shown that compounds within this class can inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory response.
Research Findings
A recent investigation reported that derivatives of benzimidazole exhibited IC₅₀ values for COX inhibition ranging from 19.45 to 42.1 μM. These findings suggest that this compound may possess significant anti-inflammatory activity through COX inhibition .
Antimicrobial Activity
The antimicrobial activity of this compound is another area of interest. Research has indicated that benzimidazole derivatives exhibit broad-spectrum antimicrobial effects against various pathogens.
Case Study: MIC Values
In a study assessing the minimum inhibitory concentration (MIC) of several benzimidazole derivatives, ethyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole showed MIC values ranging from 2.50 to 20 µg/mL against Gram-positive and Gram-negative bacteria. This highlights its potential as a new antimicrobial agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
